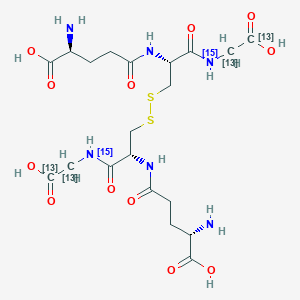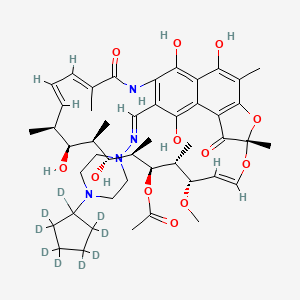
Estrogen receptor antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estrogen receptor antagonist 1 is a highly selective compound that targets estrogen receptor alpha. It is primarily used in the research and treatment of estrogen receptor-positive breast cancer. This compound binds to estrogen receptor alpha, inhibiting its activity and thereby blocking the estrogen-induced transcriptional activity that promotes cancer cell proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of estrogen receptor antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationCommon reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets the required specifications. Techniques such as high-performance liquid chromatography and mass spectrometry are often employed to monitor the purity and identity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Estrogen receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to enhance the compound’s stability.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or nucleophiles to introduce new functional groups.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its efficacy or reduce side effects .
Applications De Recherche Scientifique
Estrogen receptor antagonist 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the interactions between small molecules and estrogen receptors.
Biology: Investigates the role of estrogen receptors in cellular processes and disease states.
Medicine: Explores its potential as a therapeutic agent for treating estrogen receptor-positive breast cancer and other hormone-related disorders.
Industry: Utilized in the development of new drugs and diagnostic tools for hormone-related diseases.
Mécanisme D'action
Estrogen receptor antagonist 1 exerts its effects by binding to estrogen receptor alpha, preventing estrogen from activating the receptor. This inhibition blocks the transcriptional activity induced by estrogen, thereby reducing the proliferation of cancer cells. The compound also promotes the degradation of estrogen receptor alpha, further diminishing its activity. Key molecular targets and pathways involved include the estrogen receptor signaling pathway and downstream gene expression regulated by estrogen response elements .
Comparaison Avec Des Composés Similaires
Fulvestrant: Another estrogen receptor antagonist that binds to estrogen receptor alpha and promotes its degradation.
Tamoxifen: A selective estrogen receptor modulator that acts as an antagonist in breast tissue but can have agonist effects in other tissues.
Elacestrant: A selective estrogen receptor degrader with similar mechanisms of action but different pharmacokinetic properties.
Uniqueness: Estrogen receptor antagonist 1 is unique due to its high selectivity for estrogen receptor alpha and its ability to completely block estrogen-induced transcriptional activity without any agonist effects. This makes it a promising candidate for treating estrogen receptor-positive breast cancer, especially in cases where resistance to other therapies has developed .
Propriétés
Formule moléculaire |
C28H33F4N5 |
|---|---|
Poids moléculaire |
515.6 g/mol |
Nom IUPAC |
(7S)-5-(3-fluoropropyl)-N-[6-[(1S,3R)-3-methyl-2-(2,2,2-trifluoroethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]pyridin-3-yl]-5-azaspiro[2.4]heptan-7-amine |
InChI |
InChI=1S/C28H33F4N5/c1-18-13-21-20-5-2-3-6-22(20)35-25(21)26(37(18)17-28(30,31)32)23-8-7-19(14-33-23)34-24-15-36(12-4-11-29)16-27(24)9-10-27/h2-3,5-8,14,18,24,26,34-35H,4,9-13,15-17H2,1H3/t18-,24-,26-/m1/s1 |
Clé InChI |
YOOLNGDPKYLAAF-DETVKUJNSA-N |
SMILES isomérique |
C[C@@H]1CC2=C([C@H](N1CC(F)(F)F)C3=NC=C(C=C3)N[C@@H]4CN(CC45CC5)CCCF)NC6=CC=CC=C26 |
SMILES canonique |
CC1CC2=C(C(N1CC(F)(F)F)C3=NC=C(C=C3)NC4CN(CC45CC5)CCCF)NC6=CC=CC=C26 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
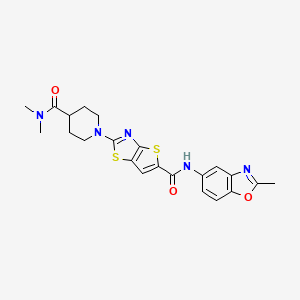

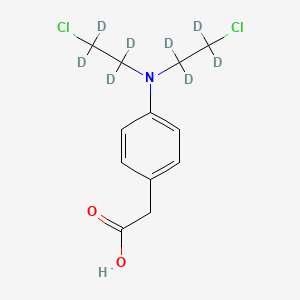
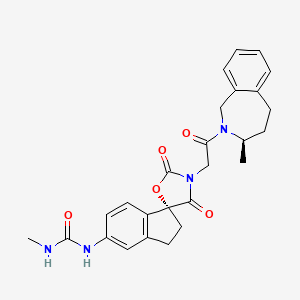

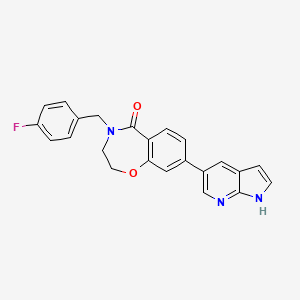


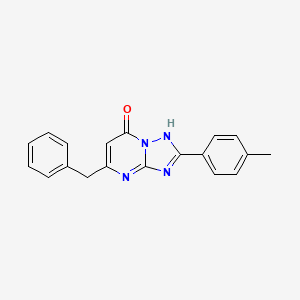
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)

